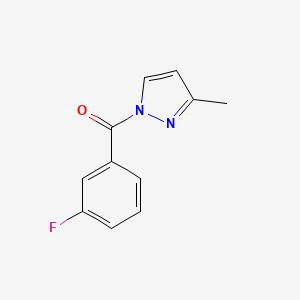![molecular formula C16H24N2O3 B5339506 4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339506.png)
4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as A-381393, is a selective antagonist of the dopamine D4 receptor. It is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide involves its selective binding to the dopamine D4 receptor, which is primarily located in the prefrontal cortex and limbic system. The activation of the dopamine D4 receptor is involved in regulating cognitive and emotional processes, and its dysfunction has been implicated in the pathophysiology of psychiatric disorders. This compound acts as an antagonist of the dopamine D4 receptor, which blocks its activation and modulates the dopaminergic signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in regulating cognitive function. This compound has also been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in regulating emotional processes. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages and limitations for lab experiments. Its selective affinity for the dopamine D4 receptor makes it a useful tool for studying the role of this receptor in regulating cognitive and emotional processes. However, its limited selectivity for the dopamine D4 receptor may result in off-target effects. In addition, its pharmacokinetic properties may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One potential area of research is the development of more selective dopamine D4 receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in treating psychiatric disorders such as schizophrenia and ADHD. Furthermore, the role of the dopamine D4 receptor in regulating cognitive and emotional processes warrants further investigation.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 2-(4-morpholinyl)ethylamine in the presence of triethylamine. The resulting product is purified through a series of chromatographic techniques to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications in treating psychiatric disorders. It has been shown to have selective affinity for the dopamine D4 receptor, which is involved in regulating cognitive and emotional processes. This compound has demonstrated efficacy in improving cognitive function and reducing symptoms of ADHD in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(2)21-15-5-3-14(4-6-15)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPRXTUSOXIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5339424.png)
![2-{1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5339431.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5339434.png)
![1-[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5339445.png)
![3-(1-naphthyl)-5-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5339448.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5339453.png)
![2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5339457.png)

![ethyl 4,5-dimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5339471.png)
![4,6-dimethyl-2-pyrazolo[1,5-a]pyridin-7-ylnicotinonitrile](/img/structure/B5339475.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5339501.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5339518.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5339522.png)